4-Chloro-8-fluoro-2-(trifluoromethyl)quinoline

Description

Chemical Identity and Nomenclature

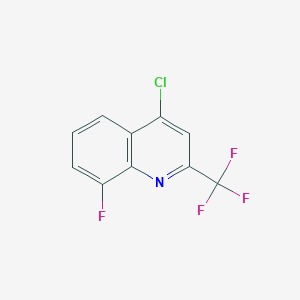

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions for naming substituted heterocyclic compounds. The compound's official designation clearly indicates the positions and nature of all substituents on the quinoline ring system. The numbering system for quinoline begins with the nitrogen atom as position 1, proceeding around the pyridine ring and continuing through the fused benzene ring, which establishes the precise locations of the chlorine atom at position 4, the fluorine atom at position 8, and the trifluoromethyl group at position 2.

Table 1: Fundamental Chemical Properties of this compound

The molecular structure can be represented through various chemical notation systems, each providing specific information about the compound's connectivity and stereochemistry. The Simplified Molecular Input Line Entry System representation C1=CC2=C(C(=C1)F)N=C(C=C2Cl)C(F)(F)F demonstrates the complete connectivity pattern, while the International Chemical Identifier InChI=1S/C10H4ClF4N/c11-6-4-8(10(13,14)15)16-9-5(6)2-1-3-7(9)12/h1-4H provides a standardized representation for database storage and retrieval.

The compound's systematic name reflects the complexity of modern nomenclature systems designed to unambiguously identify heavily substituted heterocyclic compounds. Each component of the name—4-chloro, 8-fluoro, and 2-(trifluoromethyl)—specifies both the nature and position of functional groups, ensuring precise communication within the scientific community. This nomenclature system becomes particularly important for compounds with multiple similar substituents, where position designation prevents confusion between different isomers that might possess dramatically different properties.

The Chemical Abstracts Service registry number 401567-85-9 serves as a unique identifier that remains constant regardless of nomenclature variations or language differences. This numerical system provides an unambiguous method for referencing the compound across databases, publications, and commercial catalogs, facilitating accurate communication and preventing errors that might arise from alternative naming conventions or typographical variations in chemical names.

Historical Development in Heterocyclic Chemistry

The historical context of this compound development traces back to the foundational discoveries in quinoline chemistry that began in the nineteenth century. The original isolation of quinoline from coal tar in 1834 marked the beginning of systematic investigation into nitrogen-containing heterocyclic compounds. Friedlieb Ferdinand Runge's discovery, initially called leukol meaning "white oil" in Greek, established quinoline as the parent compound of what would become an extensive family of derivatives with diverse applications in chemistry and related fields.

The evolution from simple quinoline to complex derivatives like this compound represents the progression of synthetic organic chemistry over nearly two centuries. The development of reliable synthetic methodologies for quinoline derivatives accelerated significantly during the late nineteenth century, with six major synthesis methods discovered within a fourteen-year period, reflecting intense scientific and commercial interest in these compounds. The Friedländer synthesis, developed in 1882 through the condensation of 2-aminobenzaldehyde with acetaldehyde in the presence of sodium hydroxide, established one of the fundamental approaches to quinoline construction that continues to influence modern synthetic strategies.

Table 2: Historical Milestones in Quinoline Chemistry Development

The introduction of fluorine-containing substituents into quinoline derivatives represents a more recent development in heterocyclic chemistry, reflecting advances in fluorine chemistry that occurred primarily during the twentieth century. The incorporation of multiple fluorine atoms, as seen in this compound, became possible through the development of specialized reagents and reaction conditions that could introduce trifluoromethyl groups and fluorine atoms selectively at specific positions. These advances required sophisticated understanding of electronic effects, reaction mechanisms, and protecting group strategies to achieve the precise substitution patterns observed in modern quinoline derivatives.

The contemporary synthesis of heavily substituted quinoline derivatives like this compound builds upon classical synthetic methodologies while incorporating modern techniques for selective functionalization. The ability to introduce multiple different halogen substituents at predetermined positions demonstrates the refinement of synthetic chemistry that has occurred since the original quinoline discoveries. These developments reflect broader trends in organic chemistry toward the creation of molecules with specifically designed properties through systematic structural modification.

Position in Quinoline Derivative Taxonomy

The classification of this compound within the broader taxonomy of quinoline derivatives reveals its position as a multiply halogenated member of this extensive chemical family. Quinoline derivatives encompass a vast array of compounds ranging from simple mono-substituted analogs to complex poly-functionalized molecules designed for specific applications. The systematic organization of these compounds typically considers both the nature and position of substituents, creating categories that help researchers understand structure-activity relationships and predict properties of related molecules.

Within the quinoline derivative family, this compound belongs specifically to the subclass of polyhalogenated quinolines. This category includes compounds that possess multiple halogen substituents, often combining different halogens to achieve specific electronic and steric effects. The particular combination of chlorine, fluorine, and trifluoromethyl substituents places this compound in a specialized subset characterized by high electronegativity and significant steric bulk around the quinoline core.

Table 3: Classification of this compound in Quinoline Derivative Taxonomy

The electronic properties that distinguish this compound from other quinoline derivatives result from the combined effects of its three distinct substituent types. The chlorine atom at position 4 acts as an electron-withdrawing group through both inductive and resonance effects, while the fluorine atom at position 8 provides strong electron withdrawal through inductive effects alone. The trifluoromethyl group at position 2 represents one of the most electron-withdrawing substituents available in organic chemistry, creating a cumulative effect that significantly alters the electronic distribution throughout the quinoline ring system.

Comparative analysis with related quinoline derivatives demonstrates the unique position of this compound within the broader family. Similar compounds include 4-Chloro-2,8-bis(trifluoromethyl)quinoline, which differs by having trifluoromethyl groups at both positions 2 and 8 instead of fluorine at position 8. Another related derivative, 4-Chloro-8-fluoro-6-(trifluoromethyl)quinoline, demonstrates how positional isomerism can create compounds with the same molecular formula but different properties due to altered substitution patterns. These comparisons illustrate the systematic approach to derivative design that characterizes modern quinoline chemistry.

The pharmacological significance of quinoline derivatives as a class provides additional context for understanding the position of this compound within this family. Quinoline-based compounds have demonstrated diverse biological activities, including antimalarial, antibacterial, antifungal, and anticancer properties. While the specific biological activity of this compound requires individual investigation, its structural features suggest potential for interactions with biological targets through mechanisms similar to other halogenated quinoline derivatives. The high degree of halogenation may confer enhanced metabolic stability and altered binding characteristics compared to less substituted analogs.

Properties

IUPAC Name |

4-chloro-8-fluoro-2-(trifluoromethyl)quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H4ClF4N/c11-6-4-8(10(13,14)15)16-9-5(6)2-1-3-7(9)12/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFSUQVZKCFPECU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)F)N=C(C=C2Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H4ClF4N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50378706 | |

| Record name | 4-Chloro-8-fluoro-2-(trifluoromethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50378706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

401567-85-9 | |

| Record name | 4-Chloro-8-fluoro-2-(trifluoromethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50378706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-8-fluoro-2-(trifluoromethyl)quinoline typically involves the cyclization of appropriate aniline derivatives with trifluoromethyl-containing reagents. One common method is the cyclocondensation of 2-trifluoromethylaniline with suitable carbonyl compounds under acidic conditions . Another approach involves the nucleophilic substitution of halogen atoms in pre-fluorinated quinoline intermediates .

Industrial Production Methods

Industrial production methods for this compound often utilize large-scale cyclization reactions with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-8-fluoro-2-(trifluoromethyl)quinoline undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols under basic conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different quinoline derivatives.

Cross-Coupling Reactions: It can participate in cross-coupling reactions with organometallic reagents to form complex quinoline structures.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium amide or thiolates in polar aprotic solvents.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Cross-Coupling: Palladium or nickel catalysts with organometallic reagents.

Major Products

The major products formed from these reactions include various substituted quinolines, which can exhibit different biological activities and properties .

Scientific Research Applications

Medicinal Chemistry

4-Chloro-8-fluoro-2-(trifluoromethyl)quinoline serves as a building block for synthesizing potential drug candidates. Its derivatives have shown promising antibacterial, antiviral, and anticancer activities. The incorporation of fluorine atoms often improves the pharmacological properties of quinoline derivatives, enhancing their interaction with biological targets.

Biological Studies

This compound is utilized in studies to investigate the interactions of fluorinated quinolines with various biological targets such as enzymes and receptors. The presence of fluorine enhances binding affinity and specificity, which is crucial for understanding mechanisms of action.

Material Science

In material science, this compound is explored for developing advanced materials including liquid crystals and fluorescent dyes. Its unique chemical structure allows for the creation of materials with specific optical properties.

Agricultural Chemistry

Research is ongoing to evaluate the potential use of this compound in agrochemicals as pesticides or herbicides. Its biological activity may provide effective solutions for managing pests and diseases in crops.

Antibacterial Activity

This compound exhibits significant antibacterial properties. Studies have shown its effectiveness against various bacterial strains, with Minimum Inhibitory Concentration (MIC) values comparable to established antibiotics:

| Bacterial Strain | MIC (µg/mL) | Comparison Drug | MIC (µg/mL) |

|---|---|---|---|

| Staphylococcus aureus | 50 | Chloramphenicol | 50 |

| Pseudomonas aeruginosa | 100 | Ampicillin | 25 |

The structure-activity relationship (SAR) indicates that substituents on the quinoline ring significantly affect antibacterial potency.

Antiviral and Anticancer Potential

Preliminary studies suggest that this compound may also possess antiviral and anticancer activities. It appears to inhibit viral replication processes and induce apoptosis in cancer cells through modulation of cell signaling pathways.

Antibacterial Evaluation

A study focused on the antibacterial efficacy of various trifluoromethylated quinolines, including this compound, against resistant strains of Staphylococcus aureus demonstrated effective inhibition at concentrations comparable to standard treatments.

Anticancer Activity

Another investigation highlighted the anticancer properties of quinoline derivatives similar to this compound. Results indicated promising outcomes in inhibiting cell proliferation across various cancer cell lines through inhibition of dihydroorotate dehydrogenase (DHODH), crucial for nucleotide synthesis in rapidly dividing cells.

Mechanism of Action

The mechanism of action of 4-Chloro-8-fluoro-2-(trifluoromethyl)quinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance the compound’s ability to form strong interactions with these targets, leading to increased biological activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Quinoline Derivatives

Substituent Position and Electronic Effects

4-Chloro-8-(trifluoromethyl)quinoline (CAS: 23779-97-7)

- Substituents : Cl (position 4), CF₃ (position 8).

- Key Differences : Lacks the fluorine at position 8, reducing electron-withdrawing effects compared to the target compound.

- Applications : Used as an intermediate in organic synthesis .

6-Chloro-8-(trifluoromethyl)quinoline (CAS: 1065074-68-1)

- Substituents : Cl (position 6), CF₃ (position 8).

4-Chloro-6-fluoro-2-(trifluoromethyl)quinoline (CAS: 59611-55-1)

Functional Group Modifications

8-CHLORO-4-HYDROXY-2-(TRIFLUOROMETHYL)QUINOLINE (CAS: 18706-22-4)

- Substituents : Cl (position 8), OH (position 4), CF₃ (position 2).

- Key Differences : Hydroxyl group introduces hydrogen-bonding capability, enhancing solubility but reducing stability compared to chloro-fluoro substitution .

4-(Difluoromethyl)-7-fluoro-8-methyl-2-(trifluoromethyl)quinoline

- Substituents : CF₂H (position 4), F (position 7), CH₃ (position 8), CF₃ (position 2).

4-Methyl-8-pentafluorosulfanyl-2-(trifluoromethyl)quinoline

- Substituents : SF₅ (position 8), CF₃ (position 2), CH₃ (position 4).

- Key Differences : The SF₅ group exhibits higher steric hindrance and stronger electron-withdrawing effects (Hammett σₚ = 0.68 vs. 0.54 for CF₃), influencing reactivity in electrophilic substitutions .

8-(2,2,2-Trifluoroethoxy)quinolinium Perchlorate

Data Table: Comparative Analysis of Key Compounds

Research Findings and Implications

- Electronic Effects: The trifluoromethyl group at position 2, combined with chloro and fluoro substituents, creates a highly electron-deficient quinoline core, favoring electrophilic substitution reactions .

- Biological Activity: Compounds with nitro or trifluoromethyl groups at position 8 exhibit stronger interactions with nucleophilic targets (e.g., proteins) compared to amino-substituted analogs .

- Material Science: Derivatives with trifluoroethoxy or pyrazoloquinoline cores show promise in OLEDs due to π–π stacking and charge transport properties .

Biological Activity

4-Chloro-8-fluoro-2-(trifluoromethyl)quinoline is a fluorinated quinoline derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. The unique substitution pattern of this compound enhances its stability and biological interactions, making it a valuable candidate for pharmaceutical research. This article explores the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

This compound possesses a complex structure characterized by the presence of chlorine and fluorine atoms, which significantly influence its chemical behavior and biological activity. The molecular formula is , with a molecular weight of approximately 273.6 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 273.6 g/mol |

| Chemical Class | Quinoline Derivative |

| Key Functional Groups | Chlorine, Fluorine |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The presence of fluorine atoms enhances the compound's ability to form strong interactions with these targets, leading to increased biological efficacy.

Enzyme Inhibition

Research indicates that this compound can inhibit key enzymes involved in bacterial DNA replication, such as DNA gyrase. This inhibition disrupts bacterial cell division and growth, making it a potential candidate for antibacterial drug development .

Antibacterial Activity

Studies have shown that this compound exhibits significant antibacterial properties. Its Minimum Inhibitory Concentration (MIC) values against various bacterial strains have been evaluated, demonstrating comparable efficacy to established antibiotics.

| Bacterial Strain | MIC (µg/mL) | Comparison Drug | MIC (µg/mL) |

|---|---|---|---|

| Staphylococcus aureus | 50 | Chloramphenicol | 50 |

| Pseudomonas aeruginosa | 100 | Ampicillin | 25 |

The structure-activity relationship (SAR) studies suggest that the size and nature of substituents on the quinoline ring significantly affect antibacterial potency. Smaller substituents at specific positions tend to enhance activity against Gram-positive bacteria like Staphylococcus aureus .

Antiviral and Anticancer Potential

In addition to antibacterial properties, preliminary studies indicate that this compound may possess antiviral and anticancer activities. Its mechanism involves the inhibition of viral replication processes and the induction of apoptosis in cancer cells through modulation of cell signaling pathways .

Case Studies

- Antibacterial Evaluation : A study evaluated the antibacterial efficacy of various trifluoromethylated quinolines, including our compound, against resistant strains of Staphylococcus aureus. The results indicated that the compound effectively inhibited bacterial growth at concentrations comparable to standard treatments .

- Anticancer Activity : Another investigation focused on the anticancer properties of quinoline derivatives, revealing that compounds similar to this compound showed promising results in inhibiting cell proliferation in various cancer cell lines through DHODH inhibition, which is crucial for nucleotide synthesis in rapidly dividing cells .

Q & A

Q. What are the standard methods for verifying the molecular structure and purity of 4-Chloro-8-fluoro-2-(trifluoromethyl)quinoline?

To confirm the molecular structure, nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F NMR) and high-resolution mass spectrometry (HRMS) are essential for identifying functional groups, substituent positions, and molecular weight (245.63 g/mol) . Purity is typically assessed via high-performance liquid chromatography (HPLC) or gas chromatography (GC) with a flame ionization detector. For crystalline samples, X-ray diffraction (XRD) can validate structural geometry. The compound's purity (≥95%) should align with supplier specifications or synthetic yields .

Q. How can researchers design a synthetic route for this compound?

A modular approach involves:

Core formation : Cyclization of substituted anilines with trifluoromethylated ketones or aldehydes under acid catalysis.

Halogenation : Selective chlorination/fluorination using reagents like POCl₃ or Selectfluor®.

Functionalization : Introducing trifluoromethyl groups via cross-coupling (e.g., Ullmann reaction) or direct fluorination .

Optimize reaction conditions (temperature, solvent) to minimize byproducts. Monitor intermediates with thin-layer chromatography (TLC) and confirm final product identity via NMR and elemental analysis .

Q. What preliminary assays are recommended to assess the compound’s biological activity?

Begin with in vitro cytotoxicity assays (e.g., MTT or resazurin reduction) against cancer cell lines (e.g., HeLa, MCF-7) to evaluate antiproliferative potential . Pair this with enzyme inhibition studies (e.g., fluorescence-based assays for kinase or protease targets) to identify mechanistic pathways. Use structure-activity relationship (SAR) models to correlate substituent effects (e.g., trifluoromethyl groups) with activity .

Advanced Research Questions

Q. How can crystallographic analysis resolve ambiguities in the compound’s hydrogen-bonding and π-π interactions?

Single-crystal XRD with programs like SHELXL (for refinement) and ORTEP-3 (for visualization) can map intermolecular interactions. For example, hydrogen bonds (N–H⋯N) and C–F⋯π contacts (3.0–3.2 Å) stabilize supramolecular assemblies . Disorder in trifluoromethyl groups (observed in related quinoline derivatives) requires careful refinement with split-site occupancy models . Compare results with computational simulations (e.g., DFT) to validate electronic interactions .

Q. What strategies address contradictions in reactivity data during functionalization of the quinoline core?

Contradictions (e.g., regioselectivity in acylation) may arise from competing O- vs. N-acylation pathways. To resolve this:

Control reaction pH : Basic conditions favor N-acylation, while neutral/acidic conditions promote O-acylation .

Use protecting groups : Temporarily block reactive sites (e.g., 4-hydroxyl group) to direct substitution.

Characterize intermediates : Employ tandem MS/MS or 2D NMR (COSY, NOESY) to track reaction pathways .

Q. How can cross-hybridization experiments elucidate the compound’s supramolecular assembly behavior?

Mix this compound with complementary oligoamides (e.g., 8-fluoroquinoline derivatives) and analyze via:

Circular dichroism (CD) : Detect handedness of helices formed via chiral residues.

NMR titration : Monitor chemical shift changes to assess binding affinity.

XRD : Resolve heteromeric double-helix structures stabilized by halogen-π interactions .

Q. What methodologies optimize catalytic functionalization of the quinoline scaffold?

For C–H activation or benzylic oxidation:

Catalyst selection : Use Ru or Fe complexes for selective oxidation under O₂ atmospheres .

Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance metal-ligand coordination.

Kinetic analysis : Track reaction progress via GC-MS or in-situ IR to identify rate-limiting steps .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.